1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one
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Overview
Description
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyridine ring with an imidazolidinone moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, 4,6-dimethylpyridine, which is then subjected to a series of reactions to introduce the imidazolidinone ring. Key steps include:
Nucleophilic substitution: to introduce the necessary functional groups.
Cyclization reactions: to form the imidazolidinone ring.
Hydroxylation: to add hydroxyl groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:
Catalysts: to accelerate reaction rates.
Controlled temperature and pressure: conditions to ensure efficient reactions.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to alter the oxidation state of the nitrogen or carbon atoms.
Substitution: Functional groups on the pyridine or imidazolidinone rings can be substituted with other groups.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: and for substitution reactions, often under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or interaction with biomolecules.
Medicine: Explored for therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to:
Bind to active sites: of enzymes, potentially inhibiting their activity.
Interact with receptors: on cell surfaces, modulating signaling pathways.
Form complexes: with metal ions, affecting their biological availability and activity.
Comparison with Similar Compounds
4,6-Dimethylpyridine: Shares the pyridine ring but lacks the imidazolidinone moiety.
Imidazolidinone derivatives: Similar core structure but different substituents on the rings.
Uniqueness: 1-(4,6-Dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one is unique due to its combined pyridine and imidazolidinone structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, distinguishing it from simpler analogs.
Properties
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-4,5-dihydroxy-3-methylimidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-6-4-7(2)12-8(5-6)14-10(16)9(15)13(3)11(14)17/h4-5,9-10,15-16H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYTYTFKXBBMKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)N2C(C(N(C2=O)C)O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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